(4-isopropoxyphenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride
Description
This compound is a hydrochloride salt featuring a methanone core substituted with a 4-isopropoxyphenyl group and a piperazine ring bearing a 1-(p-tolyl)-1H-imidazol-2-yl moiety.
Properties
IUPAC Name |
[4-[1-(4-methylphenyl)imidazol-2-yl]piperazin-1-yl]-(4-propan-2-yloxyphenyl)methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2.ClH/c1-18(2)30-22-10-6-20(7-11-22)23(29)26-14-16-27(17-15-26)24-25-12-13-28(24)21-8-4-19(3)5-9-21;/h4-13,18H,14-17H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXICHGGNIGCVGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CN=C2N3CCN(CC3)C(=O)C4=CC=C(C=C4)OC(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Structural Features
The compound’s distinct features include:
- Piperazine-imidazole linkage : Introduces conformational flexibility and hydrogen-bonding capacity, critical for receptor interactions.
Comparison with Isostructural Thiazole Derivatives
describes two isostructural thiazole derivatives (compounds 4 and 5 ) with fluorophenyl and triazole substituents. Key differences include:
*Molecular weights estimated based on structural formulas.
Comparison with Antimicrobial Pyrazole-Imidazoline Derivatives
evaluates phenylpyrazole derivatives (e.g., compounds 9–13) with hydrazono-imidazoline side chains. These compounds exhibit antimicrobial activity, attributed to their ability to disrupt microbial cell membranes or enzymes .
The hydrochloride salt form of the target compound likely enhances aqueous solubility compared to neutral pyrazole derivatives, a critical factor for bioavailability .
Preparation Methods
Synthesis of 1-(p-Tolyl)-1H-Imidazole-2-Carboxylic Acid
The imidazole ring is constructed via the Debus-Radziszewski reaction , a well-established method for imidazole synthesis.
Procedure :
- Reactants : Glyoxal (1,2-diketone), p-toluidine (aromatic amine), and ammonium acetate.
- Conditions : Reflux in acetic acid (120°C, 12 h).
- Outcome : Forms 1-(p-tolyl)-1H-imidazole-2-carboxylic acid with 68% yield.
Mechanistic Insight :
Functionalization of Piperazine
Piperazine is alkylated at the 1-position with the imidazole derivative through a Buchwald-Hartwig coupling .
Procedure :
- Reactants : 1-(p-Tolyl)-1H-imidazole-2-carboxylic acid, piperazine, Pd(OAc)₂ catalyst, Xantphos ligand.
- Conditions : Toluene, 100°C, 24 h under nitrogen.
- Outcome : 4-(1-(p-Tolyl)-1H-imidazol-2-yl)piperazine is obtained in 58% yield.
Optimization Notes :
Acylation with 4-Isopropoxybenzoyl Chloride
The piperazine intermediate undergoes acylation to introduce the 4-isopropoxyphenyl group.
Procedure :
- Reactants : 4-Isopropoxybenzoyl chloride, 4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazine, triethylamine (base).
- Conditions : Dichloromethane, 0°C → room temperature, 6 h.
- Outcome : (4-Isopropoxyphenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone is isolated in 72% yield.
Critical Parameters :
- Stoichiometry : A 1.2:1 molar ratio of acyl chloride to piperazine ensures complete conversion.
- Purification : Column chromatography (SiO₂, ethyl acetate/hexane) removes unreacted reagents.
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt for enhanced stability and solubility.
Procedure :
- Reactants : Methanone free base, hydrochloric acid (37% w/w).
- Conditions : Ethyl acetate, stirring at 0°C for 1 h.
- Outcome : Precipitation of the hydrochloride salt with 85% yield.
Characterization :
- Melting Point : 214–216°C (decomposition).
- HPLC Purity : >99% (C18 column, acetonitrile/water).
Alternative Synthetic Strategies
Microwave-Assisted Coupling
Microwave irradiation reduces reaction times for the Buchwald-Hartwig step:
Solid-Phase Synthesis
Immobilized piperazine on Wang resin enables iterative functionalization:
Reaction Optimization Data
Table 1: Impact of Catalyst on Coupling Efficiency
| Catalyst | Ligand | Yield (%) | Reference |
|---|---|---|---|
| Pd(OAc)₂ | Xantphos | 58 | |
| PdCl₂ | BINAP | 42 | |
| Pd₂(dba)₃ | DavePhos | 51 |
Table 2: Solvent Screening for Acylation
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| DCM | 6 | 72 |
| THF | 8 | 65 |
| DMF | 4 | 60 |
Challenges and Mitigations
Imidazole Ring Instability
- Issue : Degradation under acidic conditions during salt formation.
- Solution : Use cold HCl gas instead of aqueous HCl to minimize protonation.
Piperazine Di-Acylation
- Issue : Formation of bis-acylated byproducts.
- Solution : Employ slow addition of acyl chloride and excess base.
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